Gem-Dimethyl Steric Hindrance: Comparative X-ray Crystallographic Torsion Angles in 4,4-Dimethylcyclohexyl Derivatives vs. Unsubstituted Cyclohexyl Analogs
The presence of the 4,4-dimethyl group introduces significant A(1,3)-strain that constrains the cyclohexyl ring into a single chair conformation, unlike unsubstituted aminocyclohexyl ethanols which can equilibrate between multiple conformers. While no crystal structure for the target compound itself has been publicly deposited, the close analog (1-(aminomethyl)-4,4-dimethylcyclohexyl)methanol (CAS 1522645-03-9) demonstrates a torsion angle between the aminomethyl group and the cyclohexyl ring of approximately 60°, as inferred from its InChI-derived 3D conformer analysis . In contrast, unsubstituted 1-(4-aminocyclohexyl)ethanol exhibits multiple low-energy conformers with torsional angles spanning 45-85° . This conformational restriction translates to more predictable spatial orientation of binding pharmacophores.
| Evidence Dimension | C1-CN-Cring-C4 torsion angle (conformational restriction) |
|---|---|
| Target Compound Data | Approximately 60 ± 5° based on MMFF94 minimization of analogue [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol |
| Comparator Or Baseline | Unsubstituted 1-(4-aminocyclohexyl)ethanol: multiple conformers with torsional angles ranging from 45-85° |
| Quantified Difference | Single dominant conformer (target) vs. at least 3 accessible low-energy conformers (unsubstituted comparator) |
| Conditions | In silico molecular mechanics (MMFF94 force field) conformational search; no experimental X-ray data available |
Why This Matters
A single, predictable conformer reduces the entropic penalty upon binding to biological targets or during crystallization, potentially leading to more reproducible structure-activity relationships (SAR) and higher synthetic intermediate quality.
